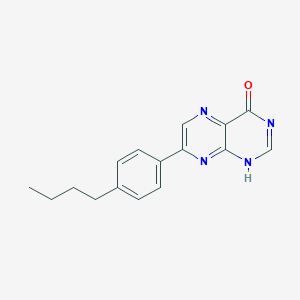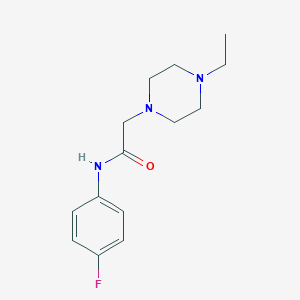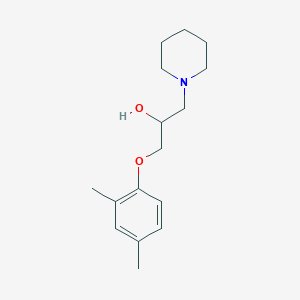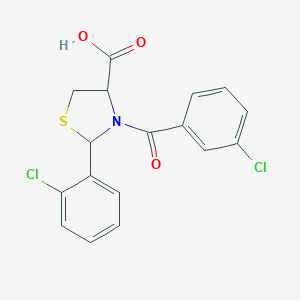
7-(4-butylphenyl)-1H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-butylphenyl)-1H-pteridin-4-one, also known as sapitinib, is a novel small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation. The overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, including lung, breast, and colon cancers. Therefore, the inhibition of EGFR has emerged as a promising therapeutic strategy for the treatment of cancer.
Mechanism of Action
Sapitinib exerts its anti-tumor activity by selectively inhibiting the tyrosine kinase activity of EGFR. By blocking the downstream signaling pathways activated by EGFR, 7-(4-butylphenyl)-1H-pteridin-4-one can induce cell cycle arrest and apoptosis in cancer cells. Moreover, 7-(4-butylphenyl)-1H-pteridin-4-one has been shown to overcome the resistance to other EGFR inhibitors, such as gefitinib and erlotinib, in certain cancer cell lines.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 7-(4-butylphenyl)-1H-pteridin-4-one has been reported to have other biochemical and physiological effects. For instance, 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Sapitinib can also modulate the activity of ion channels and transporters, which are important targets for drug discovery.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(4-butylphenyl)-1H-pteridin-4-one as a research tool is its high specificity and potency for EGFR inhibition. This allows for the selective targeting of EGFR-dependent signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 7-(4-butylphenyl)-1H-pteridin-4-one is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the research and development of 7-(4-butylphenyl)-1H-pteridin-4-one. First, the combination of 7-(4-butylphenyl)-1H-pteridin-4-one with other targeted therapies or conventional chemotherapy regimens may enhance its anti-tumor activity and overcome drug resistance. Second, the identification of biomarkers that predict the response to 7-(4-butylphenyl)-1H-pteridin-4-one may improve patient selection and treatment outcomes. Third, the optimization of the pharmacokinetic properties of 7-(4-butylphenyl)-1H-pteridin-4-one may increase its efficacy and reduce its toxicity. Finally, the exploration of the non-tumor-related effects of 7-(4-butylphenyl)-1H-pteridin-4-one may lead to the discovery of new therapeutic indications.
Synthesis Methods
The synthesis of 7-(4-butylphenyl)-1H-pteridin-4-one involves a multistep process that includes the condensation of 4-butylbenzaldehyde with 2-amino-4-chloropyridine to form an intermediate, which is then cyclized to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization.
Scientific Research Applications
Sapitinib has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for cancer. In vitro studies have shown that 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In vivo studies using xenograft models have also demonstrated the anti-tumor activity of 7-(4-butylphenyl)-1H-pteridin-4-one.
properties
Product Name |
7-(4-butylphenyl)-1H-pteridin-4-one |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7-(4-butylphenyl)-1H-pteridin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |
InChI Key |
XFPXWEXWTINSKG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)